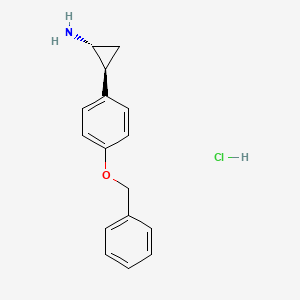

![molecular formula C22H20ClNO6 B2426882 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 929380-46-1](/img/structure/B2426882.png)

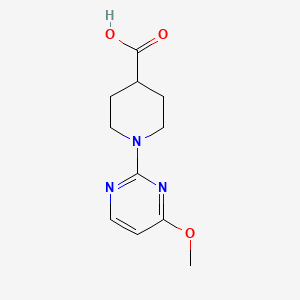

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical substance with the CAS No. 929380-46-1. It’s a derivative of 4H-benzo[d][1,3]dioxin-4-one , which is an important structural unit in insecticides and an intermediate to synthesize multiple-substituted benzene derivatives .

Synthesis Analysis

The synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives has been described in the literature . The reaction is mediated by CuI and NaHCO3 in acetonitrile. Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Reactions

- Gabriele et al. (2006) developed a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, demonstrating a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method shows significant stereoselectivity, with the Z isomers being formed preferentially, indicating potential for creating specific isomers of complex molecules like the one Gabriele et al., 2006.

Oxidation Processes and Derivative Formation

- The oxidation of dihydrodioxins, including those structurally related to the given compound, can lead to the formation of ethylene glycol dibenzoates through unstable epoxy diethers, as shown by Lopez et al. (1985). These processes highlight the compound's potential for generating novel derivatives with distinct properties Lopez et al., 1985.

Crystal Structure and Electronic Configuration

- Aydın et al. (2017) explored the crystal and electronic structure of a chemically related compound, providing insights into the molecular configuration and interactions within similar compounds. This research could inform studies on the crystalline structure and electronic properties of the compound Aydın et al., 2017.

Dioxin and Dihydrodioxin Degradation

- Bressler and Fedorak (2000) reviewed bacterial degradation of fluorene and its analogs, including dioxins and dihydrodioxins, which are structurally related to the compound. This research suggests potential biodegradation pathways and environmental implications for similar compounds Bressler and Fedorak, 2000.

Photocatalytic Transformations

- Richard and Boule (1995) discussed the reactive species involved in photocatalytic transformations on zinc oxide, indicating the roles of hydroxyl radicals and positive holes. This study may suggest potential photocatalytic applications for the compound in environmental remediation or chemical synthesis Richard and Boule, 1995.

Propiedades

IUPAC Name |

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO6/c1-3-24(4-2)22(26)29-16-5-6-17-18(10-16)30-19(20(17)25)9-13-7-15(23)8-14-11-27-12-28-21(13)14/h5-10H,3-4,11-12H2,1-2H3/b19-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVYAUXSAKSJFL-OCKHKDLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

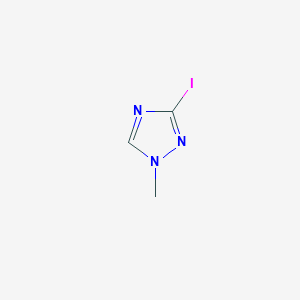

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)

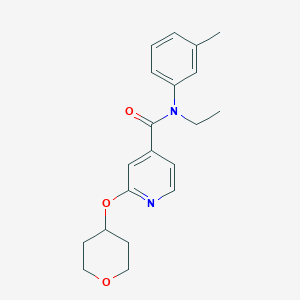

![3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2426809.png)

![2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane](/img/structure/B2426816.png)

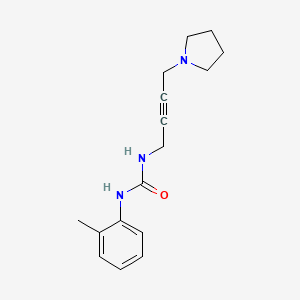

![2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2426817.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2426818.png)

![3-Ethyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2426822.png)